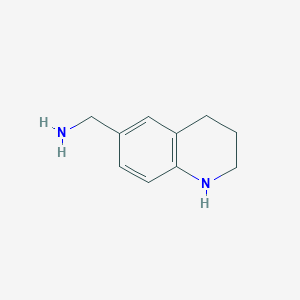
1,2,3,4-Tetrahydroquinolin-6-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydroquinolin-6-ylmethanamine, also known as THQ, is a chemical compound that belongs to the family of tetrahydroquinolines. It has a molecular weight of 162.23 .
Molecular Structure Analysis
The molecular formula of 1,2,3,4-Tetrahydroquinolin-6-ylmethanamine is C10H14N2 . The InChI code for this compound is 1S/C10H14N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6,12H,1-2,5,7,11H2 .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroquinolin-6-ylmethanamine is a powder . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the retrieved data.Applications De Recherche Scientifique
Anticancer and Neuroprotective Applications
Anticancer Potential : Tetrahydroquinoline derivatives have been highlighted for their potential in cancer therapy. The approval of trabectedin, a compound with a tetrahydroquinoline structure, for soft tissue sarcomas by the US FDA marks a significant advancement in anticancer drug discovery. These derivatives have shown promising results against various types of cancers, including lung cancer, through mechanisms such as mTOR inhibition (Singh & Shah, 2017).
Neuroprotective Effects : Certain tetrahydroquinoline derivatives, like 1metiq, exhibit neuroprotective, antiaddictive, and antidepressant-like activities. These compounds have been studied for their potential in treating central nervous system disorders, showcasing their versatility beyond anticancer applications (Antkiewicz‐Michaluk et al., 2018).
Chemical Synthesis and Modification
- Chemical Transformation : Research on the Fischer synthesis of indoles from arylhydrazones demonstrates the chemical versatility of tetrahydroquinoline derivatives. These studies reveal multiple transformation pathways, offering insights into novel synthetic routes for the creation of complex molecules (Fusco & Sannicolo, 1978).
Additional Pharmacological Insights
- Pharmacological Diversity : Tetrahydroquinoline and its derivatives are investigated for a wide range of pharmacological activities. This includes exploring their potential in treating infectious diseases, such as malaria, tuberculosis, and HIV-infection, thereby underscoring their broad therapeutic applications beyond neuroprotection and cancer therapy (Singh & Shah, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
1,2,3,4-tetrahydroquinolin-6-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6,12H,1-2,5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBQLBGOQLWTCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CN)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B2614442.png)

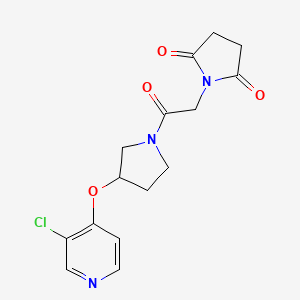

![4-[2-(4-Pyridinyl)ethenyl]-2-methoxyphenol](/img/structure/B2614448.png)
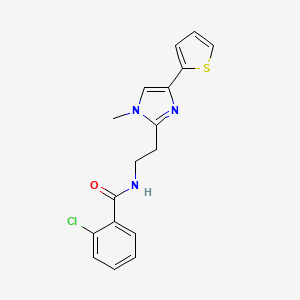
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2614451.png)
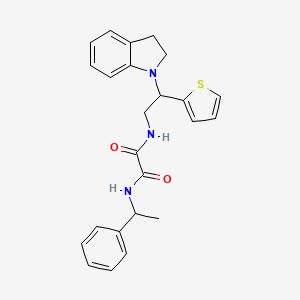
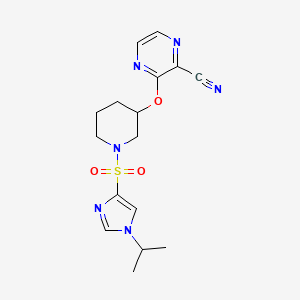
![Imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2614454.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide](/img/structure/B2614455.png)
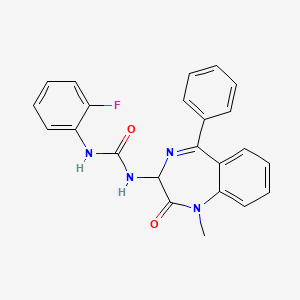
![2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide](/img/structure/B2614461.png)
![4-benzyl-N-[4-(difluoromethoxy)phenyl]piperidine-1-carbothioamide](/img/structure/B2614462.png)